molecular formula C19H21NO2 B015293 tert-Butyl 2-((diphenylmethylene)amino)acetate CAS No. 81477-94-3

tert-Butyl 2-((diphenylmethylene)amino)acetate

Cat. No. B015293
CAS RN: 81477-94-3
M. Wt: 295.4 g/mol
InChI Key: YSHDPXQDVKNPKA-UHFFFAOYSA-N
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Patent
US08324417B2

Procedure details

A solution of benzophenone imine (106.2 g; 587 mmol) and tert-butyl 2-aminoacetate hydrochloride (98.3 g; 587 mmol) in dichloromethane (1 L; HPLC grade) was stirred at ambient temperature for 20 hours. The reaction mixture was partitioned between dichloromethane (0.5 L) and water (1.5 L) and the layers were separated. The aqueous phase was extracted with dichloromethane (0.5 L) and the combined organic layers were dried (MgSO4), filtered and concentrated in vacuo to give a slightly off-white solid. The resulting solid was triturated with n-hexane to give 141 g (83.1%) of the title product as a white solid. 1H-NMR (CDCl3, 400 MHz) δ 7.62 (d, 2H, ArH), 7.21-7.42 (m, 6H, ArH), 7.13 (d, 2H, ArH), 4.05 (s, 2H, CH2), 1.41 (s, 9H, C(CH3)3); 13C-NMR (CDCl3, 100 MHz) δ 171.5, 169.8, 139.4, 136.2, 130.4, 128.8, 128.7, 128.6, 128.0, 127.7, 81.4, 56.3, 28.1.
Quantity
106.2 g
Type
reactant
Reaction Step One
Quantity
98.3 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
83.1%

Identifiers

REACTION_CXSMILES
[C:1](=[NH:14])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.N[CH2:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19]>ClCCl>[C:2]1([C:1](=[N:14][CH2:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
106.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
Name
Quantity
98.3 g
Type
reactant
Smiles
Cl.NCC(=O)OC(C)(C)C
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between dichloromethane (0.5 L) and water (1.5 L)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (0.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a slightly off-white solid
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with n-hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 141 g
YIELD: PERCENTYIELD 83.1%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.